Ethyl 7-fluoroquinoline-8-carboxylate
Description
General Overview of Quinolines as Synthetic Scaffolds
Quinoline (B57606), a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The quinoline core is a common feature in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. Its versatile nature allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. The development of various synthetic methods, from classical approaches like the Skraup and Doebner-von Miller syntheses to more modern techniques, has made a vast library of quinoline derivatives accessible for research. pharmaguideline.com
Significance of Fluorine Substitution in Heterocyclic Systems
The introduction of fluorine into heterocyclic systems has become a powerful strategy in modern drug design and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a compound. In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's binding affinity to its target, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which can aid in its transport across biological membranes. jsppharm.org These modifications can ultimately lead to compounds with improved therapeutic profiles.
Contextualizing Ethyl 7-fluoroquinoline-8-carboxylate within Fluoroquinoline Chemistry
This compound belongs to the family of fluoroquinolone derivatives, a class of compounds renowned for their potent antibacterial activity. While the most well-known fluoroquinolones are carboxylic acids with a substituent at the 7-position (often a piperazine (B1678402) ring), the ester functional group and the specific placement of the fluorine and ester groups in this compound set it apart. The 8-carboxylate substitution is less common than substitutions at the 3- or 4-positions, which are characteristic of many antibacterial quinolones. This unique substitution pattern suggests that this compound may possess novel biological activities or serve as a valuable intermediate for the synthesis of new chemical entities.
Research into related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, highlights the importance of the 8-position in modulating the properties of the quinoline core. mdpi.comnih.gov The synthesis of such compounds often involves multi-step sequences starting from appropriately substituted anilines. mdpi.comquimicaorganica.org While specific research on this compound is not extensively documented in publicly available literature, its structural features place it as a compound of interest for further investigation within the broader and highly significant field of fluoroquinoline chemistry. The exploration of its synthesis, properties, and potential applications could unveil new avenues for the development of novel therapeutic agents or functional materials.
Data on Related Fluoroquinoline Carboxylate Isomers
Due to the limited availability of specific data for this compound, the following table presents information on related isomers to illustrate the impact of substituent placement on the quinoline scaffold.
| Compound Name | Molecular Formula | Key Substituents | Noteworthy Properties/Applications |
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H9ClFNO3 | 7-Chloro, 6-Fluoro, 4-Hydroxy, 3-Carboxylate | Intermediate in the synthesis of antimicrobial agents. |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H12ClFN2O5 | 7-Chloro, 6-Fluoro, 8-Nitro, 3-Carboxylate | Synthetic intermediate for fluoroquinolone analogues. mdpi.comnih.gov |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | C12H9Cl2NO2 | 3,7-Dichloro, 8-Carboxylate | Derivative of the herbicide Quinclorac. nih.gov |
| 1-ethyl-7-(1H-benzimidazole-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C21H17FN4O3 | 7-Benzimidazolyl, 6-Fluoro, 3-Carboxylic acid | Shows antibacterial activity. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 7-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
DBWXZVWSCRRLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1N=CC=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Fluoroquinoline Carboxylates
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Nucleus
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of the quinoline core in compounds like Ethyl 7-fluoroquinoline-8-carboxylate. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups on the quinoline ring system is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org
The C-7 position of the fluoroquinolone nucleus is a primary site for modification via nucleophilic aromatic substitution. The fluorine atom at this position is a good leaving group in the context of SNAr reactions, primarily because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. libretexts.orgyoutube.com This reactivity is exploited to introduce a wide variety of substituents, often nitrogen-containing heterocycles like piperazine (B1678402) and its derivatives, which can significantly influence the biological activity of the resulting compounds. nih.govmdpi.com
The general mechanism proceeds through an addition-elimination pathway. A nucleophile attacks the C-7 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly by electron-withdrawing groups on the ring. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the quinoline ring, yielding the C-7 substituted product. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Aromatic Substitution at C-7 of Fluoroquinolones
| Nucleophile | Resulting C-7 Substituent | Reference |
| Piperazine | Piperazin-1-yl | mdpi.com |
| 4-Methylpiperazine | 4-Methylpiperazin-1-yl | msu.edu |
| 3-Aminopyrrolidine | 3-Aminopyrrolidin-1-yl | msu.edu |
| Various primary amines | Substituted amino groups | nih.gov |
This table provides examples of common nucleophiles used to modify the C-7 position of the fluoroquinolone core.
The rate and feasibility of SNAr reactions on the quinoline nucleus are profoundly influenced by the presence and position of electron-withdrawing groups (EWGs). In this compound, both the carboxylate group at C-8 and the quinoline nitrogen atom act as EWGs, activating the ring system for nucleophilic attack. libretexts.orgresearchgate.net
An EWG positioned ortho or para to the leaving group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step (nucleophilic addition). masterorganicchemistry.com In the case of this compound, the ester group at the adjacent C-8 position is ortho to the C-7 fluorine. This proximity allows for significant stabilization of the intermediate formed during nucleophilic attack at C-7. For instance, studies on related 8-nitrofluoroquinolones have shown that the ortho-nitro group dramatically facilitates the substitution of a leaving group at C-7 by weak nucleophiles. nih.govmdpi.com This principle applies to the carboxylate group as well, which enhances the electrophilicity of the C-7 position and stabilizes the transition state.
Functional Group Interconversions of the Carboxylate Moiety
The ethyl ester at the C-8 position is a versatile handle for further chemical modifications.
The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 7-fluoroquinoline-8-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via saponification. Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid, is also an effective method. msu.edumdpi.com
The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives. For example, the hydrolysis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid is a crucial step in the synthesis of new 8-nitrofluoroquinolone derivatives. mdpi.com Similarly, the hydrolysis of related ethyl quinoline-3-carboxylates is a common strategy to access the free carboxylic acids. msu.edu
Once the carboxylic acid is formed via hydrolysis, it opens up a plethora of derivatization possibilities, with amide formation being one of the most common and significant. The carboxylic acid can be coupled with various amines to form a wide range of quinoline-8-carboxamides. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The synthesis of novel quinoline-carboxamides is a strategy employed to explore new chemical space and potentially discover compounds with desired biological properties. For instance, various quinoline-4-carboxamides have been synthesized by coupling the corresponding carboxylic acid with different methylated amino esters. scispace.com This highlights a general and adaptable method for creating libraries of amide derivatives from a common carboxylic acid intermediate.
Reduction and Oxidation Reactions of Quinoline Derivatives
The quinoline ring system can participate in both reduction and oxidation reactions, although these are less commonly explored for modification compared to SNAr and carboxylate derivatization.
Reduction of the quinoline ring can lead to dihydro- or tetrahydroquinoline derivatives. The specific conditions of the reduction (e.g., catalyst, hydrogen pressure, temperature) determine the extent and regioselectivity of the hydrogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method.
Oxidation of the quinoline nucleus can be more complex and may lead to the formation of N-oxides or ring-opened products, depending on the oxidant and reaction conditions. While specific examples of reduction and oxidation for this compound are not prevalent in the provided context, these represent potential pathways for structural modification of the core heterocycle. General knowledge of quinoline chemistry suggests that such transformations are feasible and could be used to generate further structural diversity.
Annulation and Ring-Forming Reactions for Fused Heterocyclic Systems
The inherent reactivity of the quinoline core, particularly when substituted with activating groups such as a fluoro group and an ester moiety, provides a versatile platform for the construction of more complex fused heterocyclic systems. Annulation and ring-forming reactions are pivotal in extending the quinoline scaffold to create novel polycyclic architectures, which are of significant interest in medicinal chemistry and materials science. These transformations often involve the strategic participation of the quinoline nitrogen and adjacent carbon atoms, as well as the functional groups appended to the carbocyclic ring.
Formation of Pyridoquinoxaline Derivatives
The synthesis of pyridoquinoxaline derivatives from fluoroquinolone carboxylates represents a key strategy for creating intricate heterocyclic frameworks. While direct annulation reactions starting from this compound are not extensively documented, analogous transformations with structurally similar quinoline derivatives provide a clear precedent for this type of chemical transformation.
One relevant synthetic pathway involves the conversion of a halo-substituted quinoline diamine into a pyridoquinoxaline system. For instance, the cyclization of 8-chloroquinoline-6,7-diamine (B11901545) with α-keto acids has been shown to yield pyrido[2,3-g]quinoxalin-2(1H)-ones. researchgate.net This reaction proceeds through the formation of an initial imine or enamine intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to afford the fused tricyclic system. The regioselectivity of this cyclization can be influenced by the reaction conditions, such as the acidity of the medium and the nature of the substituents on the α-keto acid. researchgate.net
Applying this analogy to this compound would first require the introduction of amino groups at the C-6 and C-7 positions, potentially through nitration and subsequent reduction, followed by conversion of the C-8 carboxylate to a suitable leaving group if necessary. The resulting diamine could then undergo a condensation-cyclization reaction with a suitable diketone or its equivalent to furnish the desired pyridoquinoxaline derivative.
Table 1: Analogous Reaction for Pyridoquinoxaline Synthesis
| Starting Material | Reagent | Product | Reference |
|---|
This synthetic approach highlights the potential of this compound as a precursor for the generation of complex, nitrogen-rich heterocyclic systems.
Cycloaddition Reactions for Heterocycle Hybridization
Cycloaddition reactions offer a powerful and atom-economical method for the construction of hybrid heterocyclic systems. The electron-deficient nature of the quinoline ring, enhanced by the presence of the fluorine atom and the carboxylate group, makes it a potential candidate for participating in various cycloaddition processes.
Photochemical dearomative cycloadditions of quinolines with alkenes have been demonstrated as a viable method to access novel polycyclic structures. nih.gov These reactions, often mediated by a photosensitizer and a Lewis acid, can proceed via a stepwise radical mechanism. nih.gov The regioselectivity of the cycloaddition, determining which face of the quinoline ring reacts, can be influenced by factors such as the solvent polarity and the substitution pattern on the quinoline core. nih.gov For instance, the reaction of quinoline with alkenes can yield either the 8-to-5 or 5-to-8 cycloadducts, corresponding to bond formation at different positions of the quinoline ring. nih.gov
While specific examples involving this compound are not available, it is conceivable that this compound could undergo similar photochemical cycloadditions. The fluorine at the C-7 position and the carboxylate at the C-8 position would likely influence the electronic distribution and steric accessibility of the quinoline system, thereby affecting the regio- and diastereoselectivity of the cycloaddition.
Table 2: Representative Photochemical Cycloaddition of a Quinoline
| Quinoline Derivative | Alkene | Product Type | Key Features | Reference |
|---|
The exploration of such cycloaddition reactions with this compound could open avenues to novel and structurally diverse heterocyclic hybrids with potential applications in various fields of chemical science.
Spectroscopic and Structural Characterization of Fluoroquinoline Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H, ¹³C, and ¹⁹F NMR data for Ethyl 7-fluoroquinoline-8-carboxylate could not be located.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
The characteristic vibrational frequencies from an FT-IR analysis of this compound are not documented in the available resources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
While the molecular weight is known, the experimental mass spectrum and detailed fragmentation pattern for this compound were not found.
Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy
Data regarding the electronic absorption maxima and fluorescence properties of this compound are not available in the searched literature.
Further experimental research is required to determine the spectroscopic and structural characteristics of this specific compound.
X-ray Crystallography for Solid-State Structure Determination
The precise determination of the solid-state structure of this compound through single-crystal X-ray diffraction would provide definitive information on its atomic arrangement. However, to date, specific crystallographic data for this exact compound is not publicly available. Therefore, the following discussion is based on established crystallographic findings for structurally similar quinoline (B57606) derivatives, which can serve as a predictive framework for its molecular and supramolecular features.
The molecular geometry of this compound is expected to be largely planar, a characteristic feature of the quinoline ring system. In related structures, such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the quinoline core is observed to be essentially planar. For instance, in one such analogue, the most outlying atoms deviate only slightly from the best-fit plane through all non-hydrogen atoms, with displacements of 0.163(2) Å and 0.118(2) Å. Similarly, the quinoline unit in ethyl 3,7-dichloroquinoline-8-carboxylate is also nearly planar, with a mean deviation of 0.007(2) Å from the least-squares plane.
Table 1: Representative Crystallographic Data for a Related Quinolone Derivative
| Parameter | Value |
|---|---|
| Compound Name | Ethyl 3,7-dichloroquinoline-8-carboxylate |
| Chemical Formula | C₁₂H₉Cl₂NO₂ |
| Crystal System | Tetragonal |
| Space Group | P-1 |
| a (Å) | 25.4806 (3) |
| c (Å) | 7.3497 (2) |
| V (ų) | 4771.87 (15) |
Note: This data is for a structurally related compound and is provided for illustrative purposes.
The crystal packing of quinolone derivatives is dictated by a network of weak intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in stabilizing the crystal lattice.
C–H⋅⋅⋅O Interactions: These hydrogen bonds are commonly observed in the crystal structures of quinoline carboxylates. For example, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H⋅⋅⋅O interactions with C⋅⋅⋅O distances ranging from 3.065(5) to 3.537(5) Å are present. nih.gov In another case, weak C–H⋅⋅⋅O hydrogen bonds link molecules into chains. It is highly probable that the carbonyl oxygen of the ester group in this compound acts as a hydrogen bond acceptor, forming C–H⋅⋅⋅O interactions with hydrogen atoms from the ethyl group or the quinoline ring of neighboring molecules.
π–π Stacking Interactions: The aromatic quinoline ring system is conducive to π–π stacking interactions. In the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, the packing is stabilized by aromatic π–π stacking between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, with centroid-centroid distances of 3.716(2) and 3.642(2) Å. nih.gov A similar arrangement can be expected for this compound, where parallel stacking of the quinoline rings would contribute to the cohesion of the crystal lattice.
Table 2: Summary of Potential Intermolecular Interactions in this compound (based on analogues)
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Reference Compound(s) |
|---|---|---|---|---|
| C–H⋅⋅⋅O | C–H (ethyl, quinoline) | O (carbonyl) | C⋅⋅⋅O: 3.065–3.537 | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate nih.gov |
| C–F⋅⋅⋅H–C | C–F | H–C (ethyl) | H⋅⋅⋅F: 2.59–2.80 | Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate researchgate.net |
Computational Chemistry and Theoretical Investigations of Fluoroquinoline Carboxylates
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used tool for predicting the molecular geometry and energetics of quinoline (B57606) derivatives. nih.govrsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G' (d,p), can determine optimized molecular structures, bond lengths, bond angles, and thermodynamic stability. nih.gov
In studies of quinoline derivatives, DFT is employed to understand how different substituents affect the geometry and stability of the quinoline core. For a compound like Ethyl 7-fluoroquinoline-8-carboxylate, DFT would be used to predict the planarity of the quinoline ring system and the orientation of the ethyl carboxylate group. For instance, in a study on ethyl 3,7-dichloroquinoline-8-carboxylate, it was found that the quinoline unit is essentially planar, but the ethyl carboxylate group is positioned nearly perpendicular to the ring. nih.gov
The energetic properties calculated via DFT include the total energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org A larger energy gap suggests higher stability and lower reactivity. nih.gov
Illustrative Geometrical Parameters for a Quinoline Carboxylate Derivative
| Parameter | Illustrative Value (Å or °) |
| C-N Bond Length | 1.36 |
| C=O Bond Length | 1.21 |
| C-F Bond Length | 1.35 |
| Quinoline Ring Dihedral Angle | < 1.0 |
| Carboxylate-Ring Dihedral Angle | ~87.0 |
Note: This data is representative of quinoline carboxylate structures and not specific to this compound.
Analysis of Electronic Structure and Orbital Properties (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. youtube.comijcce.ac.ir It provides a detailed picture of the electron density distribution and the interactions between orbitals. youtube.com For quinoline derivatives, NBO analysis helps to understand the delocalization of electrons within the aromatic system and the electronic effects of substituents.
NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. These interactions, particularly π-π* transitions, are key to the stability of aromatic systems like quinoline. researchgate.net The analysis also provides information on the hybridization of atomic orbitals, which can explain deviations from idealized molecular geometries. ijcce.ac.ir
In a molecule such as this compound, NBO analysis would reveal the electron-withdrawing effect of the fluorine atom and the carboxylate group on the quinoline ring. It would also detail hyperconjugative interactions between the quinoline ring and the ethyl group of the ester. youtube.com
Illustrative NBO Analysis Data for a Substituted Quinoline
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C5-C6) | π(N1-C7) | 18.2 |
| LP(1) N1 | π(C5-C6) | 5.8 |
| LP(2) O1 | π(C8-C9) | 2.5 |
Note: This data is hypothetical and for illustrative purposes to show typical NBO results for a heterocyclic system.
Conformational Landscape and Tautomeric Equilibria Studies
The study of the conformational landscape involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the ethyl ester group in this compound, multiple conformers can exist. Computational methods can be used to perform a potential energy surface scan by systematically rotating specific bonds to identify the most stable conformers. For example, the orientation of the ethyl group relative to the quinoline ring would be a key area of conformational analysis.
Tautomerism, the equilibrium between two or more structural isomers that are mutually interconvertible, is another important aspect for some quinoline derivatives, particularly those with hydroxyl or amino substituents. While less likely to be a major factor for this compound itself, related hydroxyquinolines are known to exist as mixtures of tautomers in solution. Computational studies can predict the relative stabilities of different tautomeric forms and the energy barriers for their interconversion.
Simulation of Spectroscopic Parameters (e.g., NMR, UV/Vis)
Computational chemistry allows for the simulation of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the 1H and 13C NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, have shown good correlation between calculated and experimental chemical shifts for quinoline derivatives. These simulations can help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. uncw.eduuncw.edu
UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV/Vis). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. rsc.org For fluoroquinolones, the absorption bands are typically due to π→π* and n→π* transitions within the conjugated quinoline system. najah.edunih.gov Simulations can help in assigning these transitions and understanding how substituents alter the absorption properties. researchgate.netnih.gov
Illustrative Simulated Spectroscopic Data
| Technique | Parameter | Illustrative Calculated Value |
| 1H NMR | Chemical Shift (H2) | 8.9 ppm |
| 13C NMR | Chemical Shift (C7-F) | 160 ppm |
| UV/Vis | λmax (π→π) | 275 nm |
| UV/Vis | λmax (n→π) | 330 nm |
Note: These values are representative for fluoroquinolone systems and are not specific to this compound.
Electrostatic Potential and Dipole Moment Calculations
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For a fluoroquinoline, the nitrogen atom and the carbonyl oxygen would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic ring would be areas of positive potential. researchgate.net
Advanced Research Applications in Chemical Sciences
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The strategic placement of functional groups—a fluorine atom, a quinoline (B57606) nitrogen, and an ethyl ester—on the aromatic framework of Ethyl 7-fluoroquinoline-8-carboxylate makes it a highly versatile intermediate for constructing more complex molecular entities.
The quinoline scaffold is a foundational component in a multitude of polyheterocyclic systems, and derivatives like this compound serve as key starting materials for their synthesis. The reactivity of the quinoline ring and its substituents allows for various cyclization and condensation reactions to build fused heterocyclic structures.
Research on analogous quinoline derivatives demonstrates their capacity to be transformed into elaborate molecular frameworks. For instance, 4-hydroxyquinolines can react with ylidenenitriles to yield pyranoquinolines. Further reactions of substituted quinolines can lead to the formation of other complex systems such as pyridoquinolines, furoquinolines, and tetrazoles. This versatility underscores the potential of this compound to act as a precursor for a wide array of novel polyheterocyclic compounds through targeted synthetic strategies. The fluorine substituent at the C-7 position can influence the regioselectivity of these reactions and modulate the electronic properties of the final products.
In modern drug discovery and chemical biology, the generation of chemical libraries with diverse structures is crucial for identifying new lead compounds. This compound is an ideal scaffold for creating such libraries. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to produce a library of amides. Similarly, the fluorine atom at the C-7 position can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents.
A practical example of this approach is seen in the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives. nih.gov In this process, a related fluoroquinolone structure is modified at the C-7 position, first by introducing an azide (B81097) group, followed by its reduction to an amine. nih.gov This amine then serves as a handle to attach various fatty acid chains, thereby creating a library of molecules with differing lipophilicity and biological properties. nih.gov This strategy highlights how the core structure of this compound can be systematically modified to generate a large and diverse collection of novel compounds for high-throughput screening.
Table 1: Examples of Modifications on the Fluoroquinolone Scaffold for Library Synthesis
| Starting Scaffold | Position of Modification | Reaction Type | Resulting Functional Group | Potential Diversity |
|---|---|---|---|---|
| Fluoroquinolone Carboxylate | C-7 | Nucleophilic Aromatic Substitution | Amine, Ether, Thioether | Introduction of various N, O, S-based nucleophiles |
| Fluoroquinolone Carboxylate | C-3 (Ester) | Amidation (post-hydrolysis) | Amide | Coupling with diverse amine libraries |
| Fluoroquinolone Carboxylate | C-7 | Suzuki or Stille Coupling | Aryl or Heteroaryl | Introduction of various aromatic groups |
Potential Applications in Materials Science Research
The unique electronic and photophysical properties of the quinoline nucleus suggest potential applications for its derivatives in materials science. Fluoroquinolones, as a class, are being explored for their utility in the development of functional materials.
One area of interest is in the creation of sensors. The interaction of fluoroquinolones with various analytes can lead to changes in their fluorescence or electrochemical properties, a principle that is exploited in sensor design. For example, molecularly imprinted polymers (MIPs) have been developed for the selective detection of fluoroquinolone antibiotics in environmental and biological samples. nih.govresearchgate.net These materials create specific recognition sites for the target molecules, enabling highly sensitive and selective detection.
Furthermore, the incorporation of fluoroquinolone derivatives into larger polymeric structures can lead to new functional materials. Research has shown the development of polymer-drug conjugates, where a fluoroquinolone is attached to a polymer backbone like polyester (B1180765) or polysaccharide. nih.gov These hybrid materials are investigated for applications in controlled drug delivery systems. The inherent properties of the this compound scaffold, including its fluorescence potential and ability to coordinate with metals, make it a candidate for integration into novel polymers, thin films, or nanomaterials designed for sensing, imaging, or electronic applications. The adsorption of fluoroquinolones onto materials like silica (B1680970) aerogels and montmorillonite (B579905) clay is also studied for environmental remediation purposes. mdpi.comnih.gov
Development of Catalytic Agents or Ligands in Chemical Reactions
The quinoline moiety, particularly with a carboxylate group at the C-8 position, possesses excellent metal-chelating properties. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate or even tridentate ligand, forming stable complexes with a variety of transition metals. nih.govnih.gov This chelating ability is the foundation for developing new catalytic agents.
Quinoline-based ligands have been successfully used to prepare metal complexes that exhibit significant catalytic activity. For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The electronic properties of the quinoline ligand, which can be fine-tuned by substituents like the fluorine atom in this compound, can influence the redox potential of the metal center and, consequently, the efficiency of the catalyst. mdpi.com
The presence of a carboxylate group in the ligand framework is known to be beneficial in catalysis, as it can stabilize high-valent metal oxidation states and facilitate proton-coupled electron transfer (PCET) processes, which are crucial steps in many catalytic cycles, such as water oxidation. diva-portal.org Ethyl 3,7-dichloroquinoline-8-carboxylate, a related compound, is known to form complexes with metals like cobalt and nickel. nih.gov Therefore, this compound represents a promising candidate for the design of new ligands for homogeneous catalysis, with potential applications in oxidation, reduction, and cross-coupling reactions.
Table 2: Potential Metal Complexes and Catalytic Applications
| Ligand Base Structure | Metal Ion | Potential Catalytic Reaction | Reference Concept |
|---|---|---|---|
| Quinoline-8-carboxylate | Copper (Cu²⁺) | Oxidation (e.g., Catecholase mimic) | mdpi.com |
| Quinoline-8-carboxylate | Cobalt (Co²⁺), Nickel (Ni²⁺) | Cross-Coupling Reactions | nih.gov |
| Quinoline-8-carboxylate | Ruthenium (Ru²⁺/³⁺) | Water Oxidation | diva-portal.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-fluoroquinoline-8-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via the Gould-Jacobs reaction, which involves cyclization of substituted aniline precursors. For example, microwave-assisted synthesis using aluminum metal as a catalyst improves reaction efficiency and regioselectivity . Key intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are often prepared first and further functionalized to introduce fluoro or nitro groups .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography. For example, single-crystal X-ray diffraction (using SHELXL software) reveals intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) that influence molecular packing . Crystallographic data refinement parameters (e.g., R-factor < 0.06) must be reported to validate structural accuracy .
Advanced Research Questions
Q. How can regioselectivity challenges in the Gould-Jacobs reaction be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by substituent positioning and reaction conditions. For example, microwave irradiation enhances reaction control, while electron-withdrawing groups (e.g., nitro at C-8) direct cyclization to the desired quinoline backbone. Computational modeling (DFT) can predict regiochemical outcomes .
Q. How should researchers interpret contradictory antimicrobial activity data in fluoroquinolone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., moderate vs. high inhibition) may arise from variations in bacterial strain susceptibility or structural modifications. A systematic approach includes:
- Table 1 : Comparative MIC (Minimum Inhibitory Concentration) values across studies.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 2.5 | |
| Compound B | E. coli | 10.0 |
- Statistical analysis (e.g., ANOVA) to assess significance, and structural-activity relationship (SAR) studies to identify critical functional groups .
Q. What crystallographic challenges arise when analyzing this compound derivatives?
- Methodological Answer : Challenges include:
- Crystal Twinning : High-symmetry space groups (e.g., P-1) may complicate refinement. Use SHELXL’s TWIN/BASF commands to model twinned data .
- Hydrogen Bonding Networks : Weak interactions (C–H⋯O/Cl) require high-resolution data (≤ 0.8 Å) for accurate detection. Refinement strategies include free refinement of H-atom positions .
Q. How can reaction yields be optimized for this compound intermediates?
- Methodological Answer : Key factors:
- Catalyst Screening : Aluminum metal in microwave-assisted reactions increases yield by 15–20% compared to conventional heating .
- Solvent Selection : Ethanol recrystallization improves purity (>98%) but may reduce yield due to solubility limits. A mixed solvent system (e.g., ethanol/DCM) balances purity and yield .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
